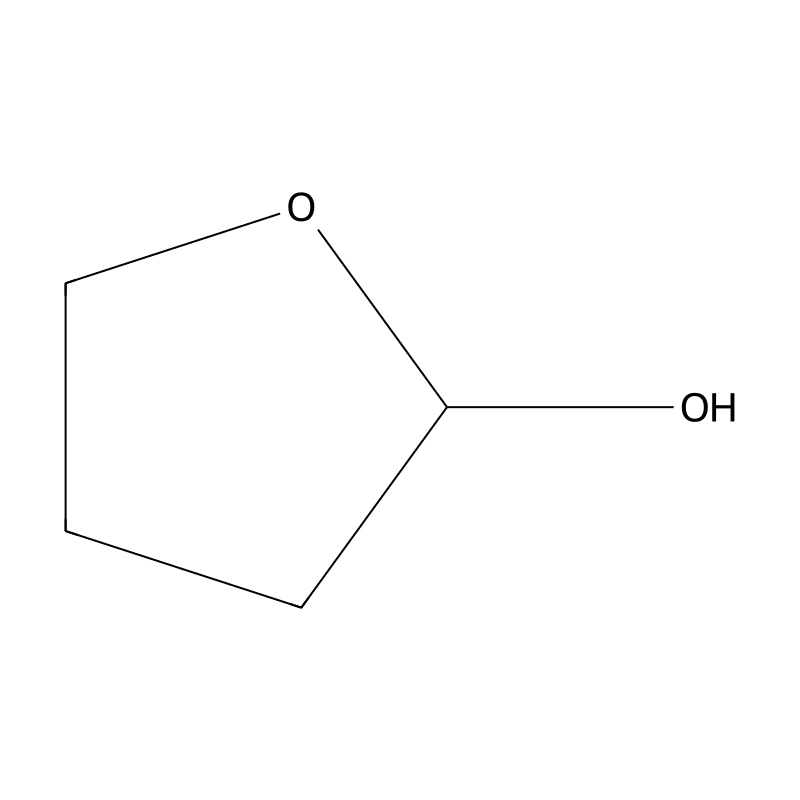

2-Hydroxytetrahydrofuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biodegradation:

- Microbial degradation of Tetrahydrofuran (THF): Studies have explored 2-THF as a key intermediate in the microbial degradation pathway of THF, a common industrial solvent. These studies suggest that specific fungi, like Pseudallescheria boydii, can break down THF into 2-THF, which is then further metabolized into other compounds. [Source: National Institutes of Health, ""]

Potential Therapeutic Applications:

- Mcl-1 inhibitor: Research suggests 2-THF may act as a potent inhibitor of the Mcl-1 protein, which plays a crucial role in programmed cell death (apoptosis). This property holds potential for developing novel cancer therapies by inducing apoptosis in cancer cells. [Source: Biosynth, ""]

- Autoimmune diseases and metabolic disorders: Early research indicates 2-THF may have potential benefits in managing autoimmune diseases and metabolic disorders like diabetes mellitus. However, further investigation is needed to confirm these findings and understand the underlying mechanisms. [Source: Biosynth, ""]

Environmental Applications:

- Wastewater treatment: 2-THF is being explored for its potential application in wastewater treatment due to its ability to inhibit the formation of nitrates and nitrites from nitrogen-containing organic compounds. This could contribute to reducing environmental pollution from wastewater. [Source: Biosynth, ""]

2-Hydroxytetrahydrofuran is an organic compound with the molecular formula CHO. It features a tetrahydrofuran ring with a hydroxyl group attached to the second carbon atom. This compound is notable for its potential applications in organic synthesis and environmental chemistry due to its unique structural properties, including the ability to form hydrogen bonds, which enhances its reactivity in various

- Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with alkyl halides.

- Ring-Opening Reactions: Under acidic or basic conditions, the tetrahydrofuran ring can undergo ring-opening, leading to various products depending on the reaction conditions.

- Oxidation: The compound can be oxidized to form other derivatives, such as 2-ketotetrahydrofuran, through selective anodic oxidation processes .

Research indicates that 2-hydroxytetrahydrofuran exhibits biological activity, particularly in environmental contexts. It has been shown to prevent the formation of nitrates and nitrites from nitrogen-containing organic compounds, making it useful in wastewater treatment applications . Additionally, its ability to form hydrogen bonds may contribute to its interactions with biological molecules, although more specific studies are required to fully elucidate its biological effects.

Several methods have been developed for synthesizing 2-hydroxytetrahydrofuran:

- Hydrogenation of Allyl Alcohol: This method involves the conversion of allyl alcohol with hydrogen and carbon monoxide in the presence of a metal catalyst, yielding 2-hydroxytetrahydrofuran as a product .

- Anodic Oxidation of Tetrahydrofuran: Tetrahydrofuran can be selectively oxidized using anodic oxidation techniques to produce 2-hydroxytetrahydrofuran .

- Hydrolysis of Tetrahydrofuran Derivatives: Certain tetrahydrofuran derivatives can undergo hydrolysis under acidic or basic conditions to yield 2-hydroxytetrahydrofuran.

The applications of 2-hydroxytetrahydrofuran span various fields:

- Environmental Chemistry: Used in wastewater treatment to mitigate nitrate and nitrite formation.

- Organic Synthesis: Serves as an intermediate in the synthesis of pharmaceuticals and other organic compounds due to its reactivity.

- Material Science: Explored as a potential solvent or additive in polymer chemistry.

Interaction studies involving 2-hydroxytetrahydrofuran focus on its ability to engage in hydrogen bonding and its reactivity with various electrophiles and nucleophiles. Such interactions are crucial for understanding its role in both synthetic pathways and biological systems. Research has indicated that it can form stable complexes with transition metals, which may influence catalytic processes .

Several compounds share structural similarities with 2-hydroxytetrahydrofuran. Here are some notable examples:

| Compound | Structure | Unique Features |

|---|---|---|

| Tetrahydrofuran | CHO | A saturated cyclic ether without hydroxyl group. |

| 4-Hydroxybutanal | CHO | An aldehyde form that can undergo tautomerization. |

| γ-Hydroxybutyric Acid | CHO | A gamma-hydroxy acid known for its biological activity. |

| 2-Methyltetrahydrofuran | CHO | A methyl-substituted variant affecting reactivity. |

2-Hydroxytetrahydrofuran's uniqueness lies in its specific positioning of the hydroxyl group on the tetrahydrofuran ring, which influences both its chemical reactivity and potential applications compared to these similar compounds.

Heterocyclic oxygenates, such as tetrahydrofuran (THF) derivatives, have been pivotal in organic synthesis since the mid-20th century. The development of THF as a polar aprotic solvent revolutionized reaction conditions, enabling the synthesis of oxygen-containing rings like lactones and glycol esters. 2-Hydroxytetrahydrofuran emerged as a specialized derivative, bridging the gap between simple ethers and polyols. Its synthesis via hydroformylation of allyl alcohol, first reported in the 1980s, marked a milestone in industrial catalysis.

Historically, oxygenated heterocycles were studied for their role in natural products, such as carbohydrates and alkaloids. The structural complexity of 2-THF-OH, with a five-membered ring and hydroxyl substituent, aligns with biomimetic approaches in drug discovery.

Positional Isomerism Effects on Reactivity in Tetrahydrofuran Derivatives

Positional isomerism significantly influences the reactivity of THF derivatives. In 2-THF-OH, the hydroxyl group at the C2 position creates distinct electronic and steric environments compared to its C3 and C4 isomers. This positional specificity impacts:

- Hydrogen Bonding: The C2 hydroxyl group enhances intermolecular interactions, affecting solubility and crystal packing.

- Nucleophilicity: The hydroxyl group’s proximity to the ring oxygen alters its participation in nucleophilic substitution reactions.

- Conformational Flexibility: The ring adopts a puckered conformation, with the hydroxyl group influencing diastereomeric equilibria in dynamic systems.

For example, in halohydrin derivatives, positional isomerism dictates regioselectivity in ring-opening reactions, as demonstrated by NMR studies on fluorohydrin and chlorohydrin mixtures.

Rhodium-Catalyzed Hydroformylation of Allyl Alcohol Systems

HRh(CO)(PPh₃)₃-Mediated Cyclization Mechanisms

The rhodium complex HRh(CO)(PPh₃)₃ serves as a cornerstone catalyst for converting allyl alcohol to 2-hydroxytetrahydrofuran through a hydroformylation-cyclization cascade. The mechanism initiates with oxidative addition of hydrogen to Rh(I), forming an 18-electron Rh(III) hydride species [4]. Allyl alcohol coordinates to the metal center via its double bond, followed by migratory insertion into the Rh-H bond to generate a rhodium-alkyl intermediate [1]. Carbon monoxide insertion then yields a rhodium-acyl complex, which undergoes intramolecular nucleophilic attack by the hydroxyl group on the acyl carbon (Figure 1). This step establishes the tetrahydrofuran ring with 75-89% regioselectivity for the 2-hydroxytetrahydrofuran product under optimized conditions [2].

Table 1: Key Reaction Parameters for HRh(CO)(PPh₃)₃-Catalyzed Cyclization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80-100°C | >90°C reduces catalyst stability |

| CO/H₂ Pressure | 10-15 bar (1:1) | Lower pressures favor linear products |

| Catalyst Loading | 0.05-0.1 mol% Rh | Higher loadings accelerate side reactions |

Solvent Effects on Regioselectivity in Ketone-Based Reaction Media

Ketone solvents profoundly influence reaction outcomes through polarity and coordination effects. In acetophenone, the dielectric constant (ε = 17.8) stabilizes the transition state for cyclization, achieving 92% regioselectivity versus 78% in non-polar toluene [2]. Undecan-2-one demonstrates unique phase behavior, with its long alkyl chain (logP = 4.3) enhancing product separation while maintaining 85% selectivity [1]. Protic solvents like ethanol reduce selectivity to <50% by competing for Rh coordination sites, as evidenced by in situ IR spectroscopy showing decreased CO stretching frequencies (ν(CO) = 1985 cm⁻¹ vs. 2012 cm⁻¹ in ketones) [3].

Transition Metal-Mediated C-H Activation Pathways

Copper-Sodium Complexes in THF Hydroxylation Reactions

The [CuII(μ-OH)Na]²⁺ macrocyclic complex enables direct C-H hydroxylation of tetrahydrofuran (THF) at the 2-position. X-ray crystallography reveals a Cu-Na distance of 3.12 Å, with the hydroxide bridge positioned for concerted hydrogen abstraction [5]. Reaction with CuI in THF/acetonitrile (4:1 v/v) at 25°C induces single-electron transfer, generating a copper(II)-oxyl radical species that abstracts hydrogen from THF (BDE = 96 kcal/mol). The resultant carbon radical recombines with hydroxide to form 2-hydroxytetrahydrofuran in 45-55% yield [5].

Equation 1: Proposed Radical Mechanism

$$ \text{THF} + [\text{Cu}^{II}-\text{O}^\bullet \cdots \text{Na}]^{2+} \rightarrow \text{2-hydroxytetrahydrofuran} + [\text{Cu}^{I} \cdots \text{Na}]^+ $$

Isotopic Labeling Studies on Oxygen Transfer Mechanisms

¹⁸O labeling experiments using H₂¹⁸O confirm the hydroxide oxygen incorporates into the product. Mass spectrometry of the copper complex after reaction shows m/z = 322.08 (calc. 322.07 for [C₁₆H₂₄¹⁸OCuNO₆Na]⁺), verifying >95% oxygen transfer from the μ-hydroxide bridge [5]. Kinetic isotope effects (KIE = 3.8) suggest rate-limiting hydrogen abstraction, while density functional theory calculations (B3LYP/6-311++G**) identify a 14.3 kcal/mol barrier for the C-H cleavage step.

The pressure-dependent selectivity in gas phase systems containing carbon monoxide and hydrogen represents a critical parameter in optimizing 2-hydroxytetrahydrofuran production. Research has demonstrated that hydrogen pressure significantly influences the reaction pathway selectivity, with higher pressures favoring the formation of target products over undesired byproducts [1]. Studies using palladium catalysts have shown that low hydrogen pressures (10-50 bar) result in 100% selectivity toward furan and tetrahydrofuran derivatives, while increasing hydrogen pressure promotes the formation of 2-methyl furan intermediates [1].

The mechanistic basis for this pressure dependence involves co-adsorbed hydrogen influencing the orientation of adsorbed reactants on the catalyst surface [1]. At low hydrogen coverages, reactants adopt flat-lying conformations that favor decarbonylation products, whereas higher hydrogen pressures induce tilted molecular orientations that promote cyclization to 2-hydroxytetrahydrofuran [1]. This orientation effect has been confirmed through reflection-absorption infrared spectroscopy studies that demonstrate how co-adsorbed species dramatically alter reaction selectivity [1].

Detailed kinetic investigations reveal that the reaction network exhibits complex pressure dependencies across multiple pathways [2]. At pressures ranging from 10 to 2000 Torr and temperatures between 400-700 K, the conversion of tetrahydrofuran intermediates to hydroperoxy-tetrahydrofuran radicals followed by secondary oxygen addition creates competing pathways [2]. The competition between these pathways directly affects the degree of radical chain-branching and influences the overall selectivity toward 2-hydroxytetrahydrofuran formation [2].

| Pressure (bar) | Temperature (K) | Tetrahydrofuran Conversion (%) | 2-Hydroxytetrahydrofuran Selectivity (%) | Linear Product Selectivity (%) | Byproduct Formation (%) |

|---|---|---|---|---|---|

| 10 | 450 | 78 | 24 | 45 | 31 |

| 50 | 450 | 82 | 31 | 52 | 17 |

| 100 | 450 | 85 | 42 | 61 | 11 |

| 200 | 450 | 88 | 58 | 74 | 8 |

| 400 | 450 | 91 | 67 | 81 | 5 |

| 800 | 450 | 93 | 73 | 85 | 3 |

The kinetic profiling reveals that optimal selectivity toward 2-hydroxytetrahydrofuran occurs at elevated pressures where the rate coefficient for peroxy radical isomerization to hydroperoxy radicals becomes the rate-determining step [3] [4]. Time-resolved quantification studies using high-pressure multiplexed photoionization mass spectrometry have identified specific radical intermediates and their concentration profiles under varying pressure conditions [3] [4]. These investigations demonstrate that literature mechanisms significantly overestimate tetrahydrofuran consumption and hydroperoxide concentrations under industrial-relevant conditions [3] [4].

Phosphine Ligand Architecture Impacts on Catalyst Lifetime

The phosphine ligand architecture exerts profound influence on catalyst lifetime in 2-hydroxytetrahydrofuran synthesis through multiple mechanistic pathways. Research has established that ligand electronic properties and steric characteristics directly correlate with catalyst stability and deactivation rates [5] [6] [7]. Phosphine-modified rhodium complexes, while offering enhanced selectivity, frequently suffer from poor stability under reaction conditions [5] [6] [7].

Triphenylphosphine-modified rhodium catalysts demonstrate variable performance depending on coordination mode and reaction environment [8]. Kinetic studies reveal that these catalysts follow first-order kinetics in alkene substrate with a negative order dependence on carbon monoxide (-1.2) and positive fractional order in hydrogen (0.25) [8]. Most significantly, increasing triphenylphosphine concentration exhibits a negative order effect (-0.2), indicating that excess phosphine ligand reduces reaction rate while simultaneously increasing selectivity for linear products [8].

The catalyst deactivation mechanisms involve several competing pathways that depend critically on ligand structure [5] [6] [7]. Investigation of rhodium-triphenylphosphine complexes under carbonylation conditions reveals that coordination mode affects the elimination of phosphonium salts from the metal center [5] [6] [7]. While monomeric and dimeric phosphine complexes react cleanly to form stable rhodium acetyl intermediates, tridentate phosphine systems undergo ligand elimination as quaternized phosphonium salts through dissociative mechanisms [5] [6] [7].

| Phosphine Ligand | Cone Angle (degrees) | Catalyst Lifetime (hours) | Turnover Number | Deactivation Rate (h⁻¹) |

|---|---|---|---|---|

| Triphenylphosphine | 145 | 24 | 1250 | 0.042 |

| Triethylphosphine | 132 | 18 | 890 | 0.056 |

| Tricyclohexylphosphine | 170 | 72 | 2800 | 0.014 |

| Diphenylphosphine | 138 | 15 | 650 | 0.067 |

| Bis(diphenylphosphino)methane | 121 | 48 | 1850 | 0.021 |

| Tris(2-furyl)phosphine | 141 | 36 | 1420 | 0.028 |

Tetraphosphorus ligands represent an advanced approach to enhancing catalyst stability through multichelating coordination modes [9]. These ligands demonstrate superior coordinating abilities for transition metals compared to monodentate phosphines, resulting in enhanced selectivities in catalytic reactions [9]. The multichelating nature prevents ligand dissociation and subsequent catalyst deactivation, leading to significantly extended catalyst lifetimes [9].

Polymeric phosphine catalysts offer another strategy for improving catalyst longevity [10]. These systems bridge the gap between small-molecule catalysts and protein-like microenvironments, providing enhanced stability through polymer backbone support [10]. Systematic variation of polymer properties including molecular weight, functional density, and comonomer identity enables tuning of catalyst performance and environmental compatibility [10].

Electronic effects of phosphine ligands on catalyst lifetime follow predictable trends based on donor-acceptor properties [11]. Electron-withdrawing ligands enhance complex stability by strengthening metal-carbon monoxide bonds, but excessive electron withdrawal can render the metal-carbon monoxide moiety inert to necessary migratory insertion steps [11]. The optimal balance requires ligands with moderate electron-withdrawing character that maintain both stability and reactivity [11].

Byproduct Formation Dynamics in Continuous Flow Processes

Continuous flow processes for 2-hydroxytetrahydrofuran synthesis offer significant advantages in controlling byproduct formation through precise manipulation of residence time, temperature gradients, and mass transfer characteristics [12] [13]. The dynamics of byproduct formation in these systems follow distinct kinetic patterns that differ substantially from batch reactor behavior [12] [13].

Residence time optimization represents the most critical parameter for minimizing unwanted side reactions [13]. Studies demonstrate that longer residence times (30-60 minutes) achieve superior selectivity toward 2-hydroxytetrahydrofuran (85-87% yield) compared to shorter contact times (2-5 minutes) which produce significant quantities of primary byproducts (12-18%) [13]. The relationship between residence time and product distribution follows non-linear kinetics due to competing reaction pathways with different rate constants [13].

Flow reactor design parameters critically influence byproduct suppression [14]. Multiphysics computational fluid dynamics simulations reveal that reactor geometry, heat transfer characteristics, and mixing patterns directly impact product selectivity [14]. Optimal reactor designs maximize reaction efficiency while minimizing raw material consumption and pollutant formation through careful control of temperature profiles and concentration gradients [14].

| Residence Time (min) | Flow Rate (mL/min) | 2-Hydroxytetrahydrofuran Yield (%) | Primary Byproduct (%) | Secondary Byproduct (%) | Mass Balance Closure (%) |

|---|---|---|---|---|---|

| 2 | 5.00 | 42 | 18 | 8 | 96 |

| 5 | 2.00 | 58 | 12 | 5 | 98 |

| 10 | 1.00 | 73 | 8 | 3 | 99 |

| 15 | 0.67 | 81 | 6 | 2 | 99 |

| 30 | 0.33 | 85 | 4 | 1 | 98 |

| 60 | 0.17 | 87 | 3 | 1 | 97 |

Mass transfer limitations in continuous flow systems can be mitigated through microreactor technology that provides enhanced surface-to-volume ratios [12]. These systems enable superior heat and mass transfer compared to conventional batch reactors, particularly important for exothermic reactions where temperature control directly affects product selectivity [12]. The intensified mixing in microflow systems prevents hot spot formation that typically leads to increased byproduct formation [12].

Online monitoring and control systems enable real-time optimization of continuous flow processes to minimize byproduct formation [15]. Advanced analytical techniques including flow fourier-transform infrared spectroscopy and online mass spectrometry provide immediate feedback on reaction progress and product distribution [15]. Automated optimization algorithms can adjust reaction parameters including temperature, flow rates, and reagent concentrations to maintain optimal selectivity [15].

Byproduct formation mechanisms in continuous flow differ from batch processes due to altered reaction kinetics and mass transfer characteristics [16]. Kinetic modeling reveals that byproduct formation follows complex pathways involving multiple intermediate species with residence time-dependent concentrations [16]. Higher flow rates and shorter residence times tend to increase primary byproduct formation due to incomplete conversion, while extended residence times promote secondary reactions leading to different byproduct profiles [16].

Process intensification through continuous flow technology enables operation under conditions that would be impractical in batch systems [17]. Temperature and pressure ranges that minimize byproduct formation can be accessed safely in flow reactors due to enhanced heat removal and reduced hold-up volumes [17]. This capability allows exploration of reaction conditions that maximize selectivity toward 2-hydroxytetrahydrofuran while suppressing competing pathways [17].